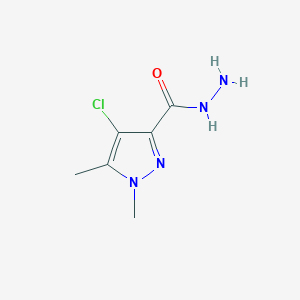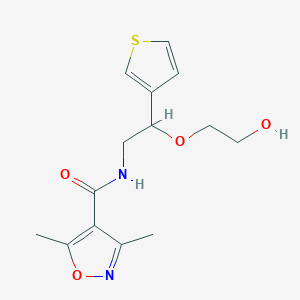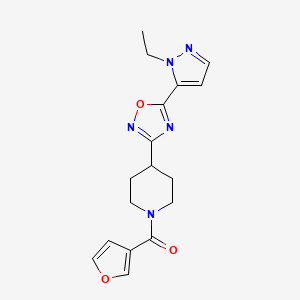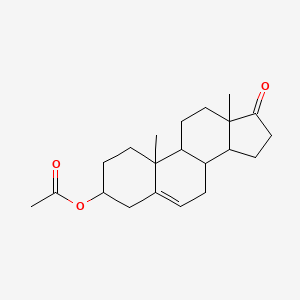
4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of compounds containing a 5-membered aromatic ring, made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities of Pyrazole Derivatives
Pyrazole derivatives, including 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide, are pivotal in pharmaceutical research due to their broad spectrum of biological activities. These compounds are utilized extensively as synthons in organic synthesis and have shown a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis involves condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. This process yields heterocyclic pyrazoles that serve as a foundation for further drug development and modification to enhance biological efficacy A. M. Dar & Shamsuzzaman, 2015.
Antifungal Applications Against Fusarium oxysporum
Research focusing on combating Bayoud disease in date palms has led to the chemical synthesis of various compounds, including pyrazole derivatives, to target Fusarium oxysporum, the pathogen responsible for the disease. Structure-activity relationship (SAR) studies on these compounds have highlighted their antifungal potential, providing insights into the design of targeted molecules with enhanced biological activity. This underscores the versatility of pyrazole derivatives in addressing plant diseases through chemical intervention Y. Kaddouri et al., 2022.
Pyrazolo[1,5-a]pyrimidine in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent heterocycle in drug discovery, showcasing a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The scaffold's versatility in drug design and synthesis highlights its potential in developing new drug-like candidates targeting various diseases. This underlines the significance of pyrazole derivatives in medicinal chemistry and their role in expanding the repertoire of therapeutic agents S. Cherukupalli et al., 2017.
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The multicomponent synthesis of pyrazole derivatives through pot, atom, and step economy (PASE) has become increasingly popular for creating biologically active molecules. This approach allows for the efficient synthesis of pyrazole derivatives exhibiting a wide range of activities, including antibacterial, anticancer, antifungal, and antioxidant properties. This method represents a valuable strategy in pharmaceutical chemistry for developing novel drugs with improved efficacy and reduced side effects Diana Becerra et al., 2022.
Mecanismo De Acción
Target of Action
The primary targets of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, but the exact interactions and changes resulting from this compound remain to be elucidated .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways could be affected
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide are not well studied. The compound’s impact on bioavailability is unknown. Pyrazole derivatives are generally well absorbed and distributed in the body, but the metabolism and excretion patterns can vary widely .
Result of Action
As a pyrazole derivative, it may have a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities . .
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propiedades
IUPAC Name |
4-chloro-1,5-dimethylpyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O/c1-3-4(7)5(6(12)9-8)10-11(3)2/h8H2,1-2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWIFXSMPUBZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1,5-dimethyl-1H-pyrazole-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2471311.png)
![6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2471314.png)
![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B2471315.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxamide](/img/structure/B2471322.png)
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2471323.png)




![6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-butylnicotinamide](/img/structure/B2471329.png)
![1-(4-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2471330.png)
![Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2471332.png)
